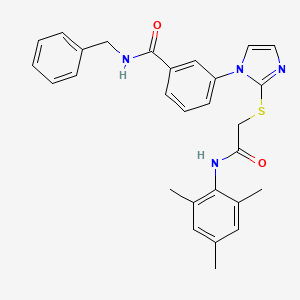

N-benzyl-3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

科学的研究の応用

Synthesis and Cardiac Electrophysiological Activity

One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents for cardiac arrhythmias. The research suggests that the 1H-imidazol-1-yl moiety in these compounds could replace the methylsulfonylamino group to produce class III electrophysiological activity, showing promise in vivo models of reentrant arrhythmias with efficacy comparable to clinically trialed agents (Morgan et al., 1990).

Anti-HIV Activity

Another research avenue has involved the synthesis of derivatives aiming to develop new non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. This includes the creation of 2-oxoethyl-arylamide and arylsulphonamide derivatives, highlighting their potential effectiveness in combating HIV through MT-4 cell evaluations (Al-Masoudi et al., 2007).

Anti-inflammatory and Antimicrobial Activity

The synthesis and anti-inflammatory activity of benzimidazole derivatives, including those with a 1H-imidazol-1-yl moiety, have been explored. These studies demonstrate the compounds' efficacy in reducing inflammation, supported by experimental results from the rat-paw edema method, which compares favorably with common medications like Indomethacin (Bhor & Sable, 2022).

Antimicrobial and Antitumor Applications

The creation of thiosemicarbazide derivatives for the synthesis of imidazole and other heterocyclic compounds showcases their antimicrobial activity. This research underscores the versatility of such compounds in generating new molecules with potential therapeutic applications (Elmagd et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic solutions. Their high inhibition efficiencies offer potential applications in protecting metal surfaces, demonstrating the compounds' utility beyond biomedical applications (Hu et al., 2016).

作用機序

Mode of Action

It is known that the compound contains a benzamide moiety , which is a common structural feature in many bioactive compounds. Benzamides can interact with various biological targets through hydrogen bonding and hydrophobic interactions . The presence of the imidazole ring could suggest potential interactions with biological targets that recognize this heterocyclic structure .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to definitively state which biochemical pathways are affected. Benzamides and imidazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by the presence of oxidizing or reducing agents. Its efficacy could be influenced by the presence of competing molecules or inhibitors .

特性

IUPAC Name |

N-benzyl-3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2S/c1-19-14-20(2)26(21(3)15-19)31-25(33)18-35-28-29-12-13-32(28)24-11-7-10-23(16-24)27(34)30-17-22-8-5-4-6-9-22/h4-16H,17-18H2,1-3H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILAUOSQGGRDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2774359.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)

![4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide](/img/structure/B2774364.png)

![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2774379.png)